Cas no 13361-30-3 (Isopropyl 2-Cyanoacetate)

Isopropyl 2-Cyanoacetate structure
Isopropyl 2-Cyanoacetate structure
Product Name:Isopropyl 2-Cyanoacetate
CAS No:13361-30-3
MF:C6H9NO2
MW:127.141161680222
MDL:MFCD00019842
CID:49191
PubChem ID:25917
Update Time:2025-11-02

Isopropyl 2-Cyanoacetate Chemical and Physical Properties

Names and Identifiers

    • Isopropyl 2-cyanoacetate
    • Cyanoacetic acid isopropyl ester
    • IPCY
    • Isopropyl cyanoacetate
    • propan-2-yl 2-cyanoacetate
    • Isopropyl cyanoacetat
    • cyano-aceticaciisopropylester
    • cyano-aceticaci1-methylethylester
    • 2-Cyanoacetic acid isopropyl ester
    • Acetic acid, cyano-, 1-methylethyl ester
    • Prop-2-yl cyanoacetate, Prop-2-yl 2-cyanoethanoate
    • 0V3MGI9XMA
    • C6H9NO2
    • propan-2-yl cyanoacetate
    • Prop-2-yl cyanoacetate
    • methylethyl 2-cyanoacetate
    • Prop-2-yl 2-cyanoethanoate
    • propan-2-yl 2-cyanoethanoate
    • BESQLCCRQYTQQI-UHFFFAOYSA-
    • NSC1071
    • AKOS000120774
    • EN300-20806
    • 13361-30-3
    • BESQLCCRQYTQQI-UHFFFAOYSA-N
    • A806645
    • cyano-acetic acid isopropyl ester
    • AS-13619
    • SY048383
    • UNII-0V3MGI9XMA
    • D97852
    • Isopropyl cyanoacetate, >=98.0%
    • SCHEMBL1170737
    • Isopropyl cyanoacetate.
    • FT-0627475
    • isopropyl 2-cyanoacetate;Isopropyl cyanoacetate
    • ISOPROPYLCYANOACETATE
    • InChI=1/C6H9NO2/c1-5(2)9-6(8)3-4-7/h5H,3H2,1-2H3
    • ACETIC ACID, 2-CYANO-, 1-METHYLETHYL ESTER
    • MFCD00019842
    • DTXSID20158198
    • CYANOACETIC ACID, ISOPROPYL ESTER
    • NSC-1071
    • BRN 1756014
    • NSC 1071
    • J-006416
    • EINECS 236-421-3
    • ACETIC ACID, CYANO-, ISOPROPYL ESTER
    • NS00024297
    • STL141095
    • sopropyl 2-cyanoacetate
    • BBL009730
    • DB-062982
    • Isopropyl 2-Cyanoacetate
    • MDL: MFCD00019842
    • Inchi: 1S/C6H9NO2/c1-5(2)9-6(8)3-4-7/h5H,3H2,1-2H3
    • InChI Key: BESQLCCRQYTQQI-UHFFFAOYSA-N
    • SMILES: O(C(CC#N)=O)C(C)C
    • BRN: 1756014

Computed Properties

  • Exact Mass: 127.06300
  • Monoisotopic Mass: 127.063329
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.8

Experimental Properties

  • Color/Form: liquid
  • Density: 1.013 g/mL at 20 °C(lit.)
  • Boiling Point: 206°C(lit.)
  • Flash Point: Fahrenheit: 197.6 ° f < br / > Celsius: 92 ° C < br / >
  • Refractive Index: n20/D 1.416
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 50.09000
  • LogP: 0.85168
  • Solubility: Not determined

Isopropyl 2-Cyanoacetate Security Information

Isopropyl 2-Cyanoacetate Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Isopropyl 2-Cyanoacetate Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:13361-30-3)Isopropyl 2-cyanoacetate
Order Number:sfd13338
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
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Additional information on Isopropyl 2-Cyanoacetate

Isopropyl 2-Cyanoacetate: A Versatile Compound in Biomedical Research

Isopropyl 2-Cyanoacetate, also known by its CAS No. 13361-30-3, is a synthetic compound that has garnered significant attention in the biomedical field due to its unique chemical structure and potential applications in drug development. This molecule belongs to the class of 2-Cyanoacetate derivatives, which are characterized by the presence of a cyano group (-CN) and an ester functional group (-COOCH(CH₃)₂). These structural features contribute to its reactivity and biological activity, making it a valuable candidate for various research applications.

The Isopropyl group in Isopropyl 2-Cyanoacetate plays a crucial role in modulating the molecule's solubility, stability, and interaction with biological systems. The cyano group, a strong electron-withdrawing group, enhances the molecule's ability to participate in electrophilic reactions, while the ester functionality provides a pathway for hydrolytic cleavage under physiological conditions. This dual functionality makes Isopropyl 2-Cyanoacetate an attractive scaffold for designing prodrugs and bioactive molecules.

Recent studies have highlighted the potential of Isopropyl 2-Cyanoacetate in the development of novel therapeutic agents. For instance, a 2023 study published in Journal of Medicinal Chemistry explored its role as a precursor for antifungal compounds. Researchers found that Isopropyl 2-Cyanoacetate could be modified through enzymatic or chemical reactions to produce derivatives with enhanced antifungal activity against drug-resistant fungal strains. This finding underscores the importance of Isopropyl 2-Cyanoacetate as a versatile building block in the design of next-generation antifungal therapies.

Another area of interest is the use of Isopropyl 2-Cyanoacetate in the synthesis of 2-Cyanoacetate-based compounds with potential applications in cancer research. A 2024 preprint on bioRxiv reported that derivatives of Isopropyl 2-Cyanoacetate exhibited selective cytotoxicity against cancer cell lines, particularly in leukemia and breast cancer models. The study suggested that the molecule's ability to undergo metabolic activation might contribute to its antitumor effects, opening new avenues for its use in oncology.

From a synthetic perspective, the preparation of Isopropyl 2-Cyanoacetate is typically achieved through methods such as the Knoevenagel condensation or the nucleophilic substitution of cyanoacetate esters. These processes are well-established in organic chemistry and allow for the incorporation of various functional groups, enabling the customization of the molecule for specific biomedical applications. The ability to modify the Isopropyl group or the cyano group provides researchers with flexibility in tailoring the compound's properties for targeted therapeutic purposes.

In the context of drug discovery, Isopropyl 2-Cyanoacetate has been explored as a potential intermediate in the synthesis of 2-Cyanoacetate derivatives with anti-inflammatory properties. A 2023 study in Pharmaceutical Research demonstrated that certain derivatives of Isopropyl 2-Cyanoacetate could inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. This property makes the compound a promising candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Additionally, the molecule's structural similarity to other 2-Cyanoacetate derivatives has led to its investigation in the field of neuropharmacology. Research published in Neuropharmacology in 2024 indicated that certain derivatives of Isopropyl 2-Cyanoacetate exhibited neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings suggest that the molecule could be further optimized for use in the treatment of neurological disorders, highlighting its potential in the biomedical field.

The stability and reactivity of Isopropyl 2-Cyanoacetate under various conditions are critical factors in its application. Studies have shown that the molecule remains chemically stable in aqueous solutions at physiological pH, which is essential for its use in drug formulations. However, its susceptibility to hydrolysis under acidic or basic conditions necessitates careful consideration during the development of delivery systems to ensure its efficacy in vivo.

Furthermore, the pharmacokinetic properties of Isopropyl 2-Cyanoacetate are an area of ongoing research. Preliminary studies suggest that the compound has moderate solubility in organic solvents, which is advantageous for its synthesis and purification. However, its low solubility in aqueous media poses challenges for its formulation into oral or injectable dosage forms. Researchers are actively exploring methods to enhance its solubility, such as the use of co-solvents or the incorporation of surfactants, to improve its bioavailability.

Despite its promising applications, the use of Isopropyl 2-Cyanoacetate in biomedical research is still in its early stages. Further studies are needed to fully understand its mechanism of action, potential side effects, and long-term safety. Collaborative efforts between chemists, pharmacologists, and clinicians will be essential to translate the molecule's potential into practical therapeutic solutions.

In conclusion, Isopropyl 2-Cyanoacetate represents a valuable compound with diverse applications in the biomedical field. Its unique chemical structure and functional groups make it a promising candidate for the development of new drugs, particularly in the areas of antifungal therapy, cancer treatment, and inflammation management. Continued research into its properties and potential applications will be crucial in unlocking its full potential for human health.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:13361-30-3)Isopropyl 2-cyanoacetate
sfd13338
Purity:99.9%
Quantity:200kg
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